N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)19(17,18)16-13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDKZOJVKDHUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357192 | |
| Record name | N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-16-3 | |
| Record name | N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
The sulfonation of 1,3-dimethylbenzene (m-xylene) with chlorosulfonic acid (ClSO₃H) is a key step. In a representative procedure:
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Reagents : 1,3-dimethylbenzene (10 mL), chlorosulfonic acid (25 mL), chloroform (40 mL).
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Conditions : Dropwise addition of ClSO₃H at 0°C, followed by gradual warming to room temperature.
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Workup : The reaction mixture is quenched in ice, and the chloroform layer is separated, washed, and evaporated to yield 2,5-dimethylbenzenesulfonyl chloride as a residual solid.
This intermediate is highly reactive and typically used without further purification.
Industrial-Scale Production Methods
Patent literature describes optimized processes for analogous sulfonamide compounds, emphasizing waste reduction and scalability. Key innovations include:
Continuous Flow Sulfonation
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Reactor Design : Tubular reactors enable precise temperature control (0–50°C) during sulfonation.
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Reagents : Chlorosulfonic acid and thionyl chloride (SOCl₂) are used in a 1:1.6 molar ratio to minimize byproducts.
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Byproduct Management : Gaseous HCl and SO₂ are scrubbed with water and alkali, yielding recyclable hydrochloric acid and bisulfite solutions.
One-Pot Sulfonation-Amination
A modified one-pot approach reduces intermediate isolation:
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Sulfonation : 1,3-dimethylbenzene is treated with ClSO₃H and SOCl₂.
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Direct Amination : 4-Chloroaniline is added to the crude sulfonyl chloride melt without purification.
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Yield : ~90% purity after clarification filtration, with 4,4'-dichlorodiphenyl sulfone removed as a byproduct.
Advantages :
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Eliminates solvent use in the amination step.
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Reduces energy costs associated with sulfonyl chloride distillation.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent outlines a solid-supported approach for related sulfonamides:
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Resin : Polystyrene-bound sulfonyl chloride.
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Coupling : 4-Chloroaniline in DMF at 50°C.
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Cleavage : TFA/CH₂Cl₂ (1:9) yields the sulfonamide with >95% purity.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Temperature Control
Solvent Selection
Stoichiometry and Catalysis
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Base Additives : Triethylamine (1.1 equiv) neutralizes HCl, shifting the equilibrium toward product formation.
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Catalytic Agents : Tetrabutylammonium bromide (0.1 mol%) enhances interfacial reactivity in biphasic systems.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 4-chloroaniline and 2,5-dimethylbenzenesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Properties : This compound is primarily studied for its potential as an antimicrobial agent. Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. This mechanism is crucial in preventing bacterial growth and has been extensively documented in various studies.
- Anticancer Activity : Recent research indicates that N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide may exhibit anticancer properties. For instance, sulfonamide derivatives have shown effectiveness against different cancer cell lines by inducing apoptosis and cell cycle arrest . The compound's structural features may contribute to its ability to inhibit tumor growth through various pathways.
Biological Studies
- Enzyme Inhibition : The compound is utilized in studies aimed at understanding enzyme interactions and protein binding. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research.
- Cell Migration Studies : Research has indicated that sulfonamides can affect the actin cytoskeleton in cells, influencing migration patterns. This property is particularly relevant in cancer metastasis studies where cell movement plays a critical role .
Industrial Applications
- Synthesis of Pharmaceuticals : this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into more complex chemical structures used in drug development.
- Production of Specialty Chemicals : The compound is also employed in the production of specialty chemicals due to its reactive sulfonamide group, which can participate in further chemical transformations.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The research highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .
- Anticancer Potential : In vitro studies on human cancer cell lines revealed that certain analogs of this compound could effectively inhibit cell growth and induce apoptosis. For example, one study reported a derivative with a GI50 value of 1.9 µM against pancreatic carcinoma cells, showcasing its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Sulfonamide Core
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide
- Structure : Features a dichlorophenyl group (2,5-Cl₂) and a 4-methylbenzenesulfonamide.
- Conformational Analysis : The torsion angle between the C–SO₂–NH–C segment is 62.1° , differing from analogs like N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide (-61.0°) and N-phenylbenzenesulfonamide (-51.6°) .
- Crystal Packing : Intramolecular N–H···Cl hydrogen bonding and intermolecular N–H···O interactions stabilize the structure. The benzene rings are tilted by 67.8° , distinct from other analogs (e.g., 73.3° in N-(2,5-dichlorophenyl)benzenesulfonamide) .
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
- Structure : Incorporates methoxy groups (2,5-dimethoxy) and a second chlorine on the phenyl ring .
- Key Differences : Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing chloro and methyl groups in the target compound. This may alter solubility and metabolic stability.
N-(2-Cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide
- Structure : Replaces the 4-chlorophenyl group with a bulky cyclohexyl-hydroxyethyl chain .
- Impact : The hydroxyethyl group increases hydrophilicity, while the cyclohexyl moiety adds steric hindrance. Such modifications could reduce membrane permeability compared to the target compound.
N-(4-Chlorophenyl)maleimide (Compound 22)
- Structure : Maleimide core with a 4-chlorophenyl group.
- Activity: Exhibits moderate inhibitory potency against monoacylglycerol lipase (MGL; IC₅₀ = 7.24 µM) .
- Comparison : Halogen substitution (F, Br, I) at the 4-position shows minimal potency variation (IC₅₀: 4.34–7.24 µM), suggesting steric and electronic effects dominate over halogen size in this class .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structure : Combines a 4-chlorophenyl group with a pyridine-thioacetamide scaffold .
- Activity : Demonstrates insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid .
- Key Contrast : The pyridine-thioacetamide moiety introduces π-π stacking and hydrogen-bonding capabilities absent in the target sulfonamide, highlighting the role of heterocycles in bioactivity.
Pharmacologically Active Sulfonamides
BMS-299897 (Gamma-Secretase Inhibitor)
- Structure: Contains a 4-chlorophenylsulfonamide group linked to a fluorophenyl-butanoic acid backbone .
- Activity : Reduces β-amyloid peptides (ED₅₀: 16 mg/kg in plasma) via gamma-secretase inhibition, with rapid brain penetration .
- Comparison: The target compound lacks the extended fluorophenyl-butanoic acid chain, likely limiting its specificity for gamma-secretase. However, both compounds underscore the pharmacological relevance of the 4-chlorophenylsulfonamide motif.
Research Implications and Gaps
- Structural Insights : Substituents on the phenyl ring and sulfonamide core significantly influence molecular conformation and intermolecular interactions (e.g., hydrogen bonding, steric effects) .
- Biological Relevance : The 4-chlorophenyl group is a common pharmacophore in enzyme inhibitors (e.g., gamma-secretase, MGL), though activity depends on auxiliary functional groups .
- Data Limitations : Physical properties (e.g., solubility, melting point) and detailed mechanistic studies for N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide remain unreported in the provided evidence .
Biological Activity
N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific substituents on the benzene rings influence its biological activity.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents bacterial growth, similar to traditional sulfonamide antibiotics.
- Anticancer Activity : Research indicates that this compound may interfere with cellular processes in cancer cells, although the specific pathways remain to be fully elucidated .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The exact mechanism by which it induces apoptosis in cancer cells is still under investigation but is thought to involve disruption of cellular signaling pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus, demonstrating significant antibacterial activity.
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited an IC50 value of 25 μM after 48 hours of exposure. This suggests that the compound has potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary computational studies suggest favorable absorption characteristics with moderate permeability across biological membranes. However, detailed pharmacokinetic studies are necessary to assess its bioavailability and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation reactions. A nucleophilic aromatic substitution reaction between 2,5-dimethylbenzenesulfonyl chloride and 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under reflux is a standard approach. Purification often involves recrystallization using ethanol or methanol to achieve >95% purity. Reaction optimization may include adjusting stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and temperature control (40–60°C) to minimize byproducts like disubstituted sulfonamides .
Q. How is the molecular structure of this compound validated in academic research?
- Methodology : Structural confirmation combines X-ray crystallography and spectroscopy. Single-crystal X-ray diffraction (employing SHELX programs for refinement ) resolves bond lengths and angles, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) verify functional groups and molecular weight. For example, the sulfonamide group exhibits characteristic S=O stretching at ~1350–1150 cm⁻¹ in FTIR .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its biological activity, particularly for enzyme inhibition or anticancer potential?
- Methodology :
- Enzyme inhibition : Gamma-secretase inhibition assays (e.g., using cell-free systems or transfected HEK293 cells) with fluorogenic substrates (e.g., APP-C99) can quantify IC₅₀ values. Competitive inhibition kinetics are analyzed via Lineweaver-Burk plots .
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves (0.1–100 μM) and comparison to controls (e.g., doxorubicin) validate potency. Apoptosis markers (caspase-3/7 activation) further elucidate mechanisms .
Q. How do structural modifications influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- Halogen substitution : Replacing the 4-chlorophenyl group with 2,5-difluorophenyl (as in MRK-560) enhances gamma-secretase isoform selectivity (PS1 over PS2) due to steric and electronic effects .
- Aromatic ring variations : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzenesulfonamide moiety improves metabolic stability but may reduce solubility. Conversely, methoxy groups increase solubility but decrease target affinity .
Q. What challenges arise in crystallographic studies, and how can computational tools address them?
- Methodology : Challenges include crystal twinning and weak diffraction. SHELX software (e.g., SHELXL for refinement) resolves these by iterative least-squares minimization and electron density mapping. Hydrogen bonding networks (e.g., N–H···O=S interactions) stabilize the crystal lattice, which can be visualized using Mercury or Olex2 .
Q. Which analytical techniques are critical for assessing purity and stability?
- Methodology :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) identifies impurities. Purity >98% is typical for pharmacological studies .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via LC-MS. LogP (calculated as ~3.6 using ChemAxon) predicts solubility limitations, guiding formulation with co-solvents (e.g., DMSO/PEG 400) .
Q. How can formulation strategies overcome solubility limitations in in vivo studies?
- Methodology : Nanoemulsion or liposomal encapsulation improves bioavailability. For instance, 10% Solutol HS-15 in saline enhances aqueous solubility by 5-fold. Pharmacokinetic profiling (plasma T½, Cmax) in rodents validates efficacy .
Q. Are there off-target effects in cellular assays, and how can they be mitigated?
- Methodology : Off-target profiling using kinase/GPCR panels (e.g., Eurofins Cerep) identifies non-specific binding. Cytotoxicity controls (e.g., LDH release assays) distinguish target-mediated effects from general toxicity. Dose optimization (≤10 μM) minimizes false positives in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
